molecular formula C4H10ClF2NO B2676815 2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol CAS No. 228547-73-7

2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol

Cat. No.: B2676815
CAS No.: 228547-73-7
M. Wt: 161.58
InChI Key: VUBLWMXJONLDMY-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol is a chemical compound with the molecular formula C4H10F2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of reactive fluorine compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications are being explored due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-2-(fluoromethyl)propan-1-ol involves its interaction with molecular targets through its amino and fluorine groups. These interactions can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluoro-2-(fluoromethyl)-1-propanol hydrochloride: This compound is structurally similar but includes a hydrochloride group, which can affect its chemical properties and applications.

    Fluorinated Alcohols: Compounds with similar fluorine-containing structures but different functional groups.

    Amino Alcohols: Compounds with similar amino and alcohol groups but without fluorine atoms.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-amino-3-fluoro-2-(fluoromethyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c5-1-4(7,2-6)3-8;/h8H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBLWMXJONLDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)(CF)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228547-73-7
Record name 2-amino-3-fluoro-2-(fluoromethyl)propan-1-ol hydrochloride
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